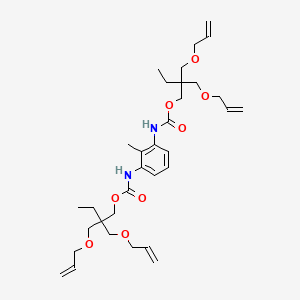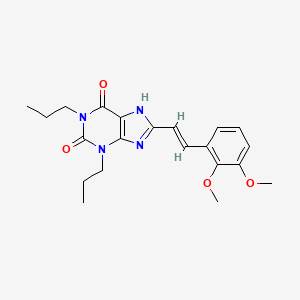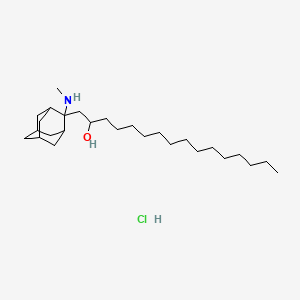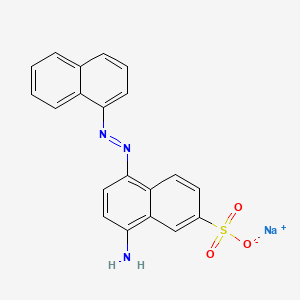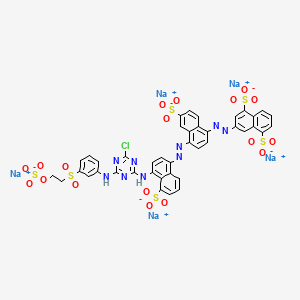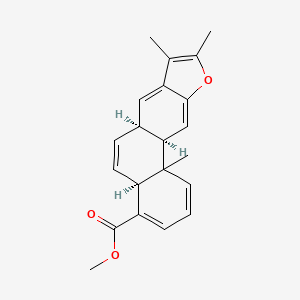
Methyl vinhaticoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl vinhaticoate typically involves the esterification of vinhaticoic acid. One common method is the reaction of vinhaticoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds under reflux conditions, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of vinhaticoic acid with methanol, using a fixed-bed reactor and an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the byproducts and unreacted starting materials .
化学反应分析
Types of Reactions
Methyl vinhaticoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
科学研究应用
作用机制
The mechanism of action of methyl vinhaticoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes .
相似化合物的比较
Methyl vinhaticoate can be compared with other similar compounds, such as:
Methyl vouacapenate: Another methyl ester of a diterpenoid, known for its biological activities.
7β-acetoxyvouacapane: A related compound with similar structural features and biological properties.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits.
属性
CAS 编号 |
4614-52-2 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
methyl (4aS,6aS,11aS)-8,9,11b-trimethyl-6a,11a-dihydro-4aH-naphtho[2,1-f][1]benzofuran-4-carboxylate |
InChI |
InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1 |
InChI 键 |
WGCKZFPSDZZTHX-UXFJYJMNSA-N |
手性 SMILES |
CC1=C(OC2=C[C@@H]3[C@@H](C=C[C@H]4C3(C=CC=C4C(=O)OC)C)C=C12)C |
规范 SMILES |
CC1=C(OC2=CC3C(C=CC4C3(C=CC=C4C(=O)OC)C)C=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




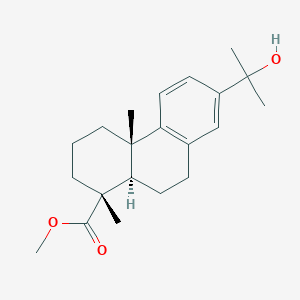
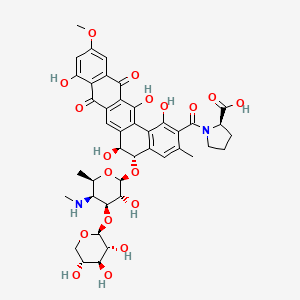
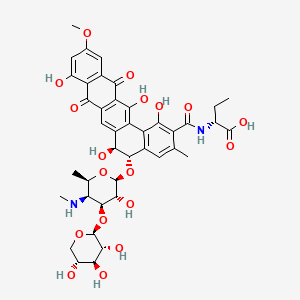
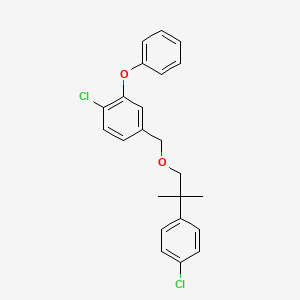
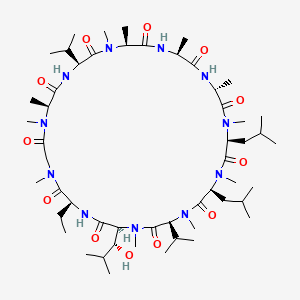
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
